molecular formula C15H20N2OS B10977049 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanamide

Cat. No.: B10977049
M. Wt: 276.4 g/mol
InChI Key: RMWMVAXXPOCOAS-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohepta[b]thiophene ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PENTANAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

    Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PENTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the thiophene ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and thiophene-containing compounds. Examples include:

Uniqueness

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PENTANAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanamide

InChI

InChI=1S/C15H20N2OS/c1-2-3-9-14(18)17-15-12(10-16)11-7-5-4-6-8-13(11)19-15/h2-9H2,1H3,(H,17,18)

InChI Key

RMWMVAXXPOCOAS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N

Origin of Product

United States

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